
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ethoxy group attached to the nitrogen atom, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of triethylamine with ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N(C2H5)3+C2H5Cl→[N(C2H5)3C2H5]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethanol and triethylamine.
Applications De Recherche Scientifique
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of quaternary ammonium salts, which are used as disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of surfactants, which are essential components in detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-N,N,N-triethylethan-1-aminium chloride involves its interaction with molecular targets through ionic and covalent bonding. The ethoxy group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can disrupt cell membranes in biological systems, leading to its use as a disinfectant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride
- 2-Ethoxy-N,N,N-trimethylethan-1-aminium iodide
Uniqueness
2-Ethoxy-N,N,N-triethylethan-1-aminium chloride is unique due to its ethoxy group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propriétés
Numéro CAS |
6343-90-4 |
|---|---|
Formule moléculaire |
C10H24ClNO |
Poids moléculaire |
209.76 g/mol |
Nom IUPAC |
2-ethoxyethyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C10H24NO.ClH/c1-5-11(6-2,7-3)9-10-12-8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AHJDHSKHFCTPHP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
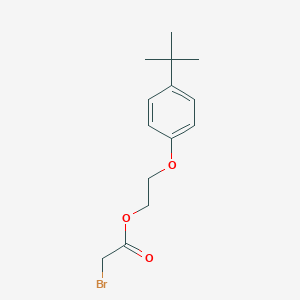
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
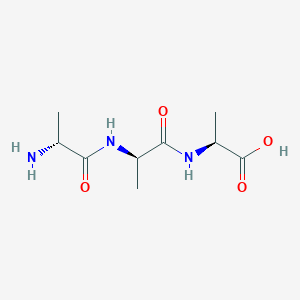

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
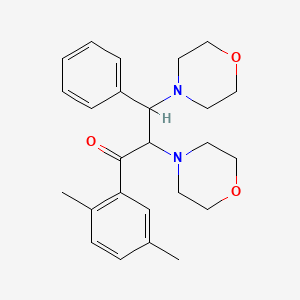

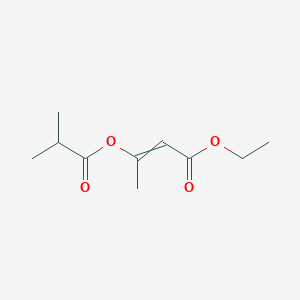

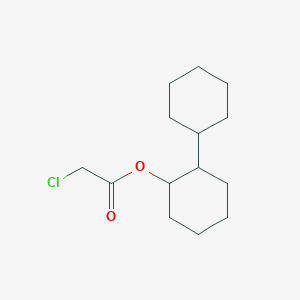
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

